1-HEXYLSODIUMSULFONATE

Vue d'ensemble

Description

1-HEXYLSODIUMSULFONATE is an organosulfate compound commonly used as a surfactant in various industrial and consumer products. It is known for its excellent foaming, cleansing, emulsifying, wetting, permeating, dispersing, and solubilizing abilities. This compound is soluble in water and is typically found in liquid or powder form .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-HEXYLSODIUMSULFONATE is synthesized through a sulfation reaction. The process involves reacting hexanol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction is typically carried out at temperatures between 30-60°C. The resulting product is then neutralized with sodium hydroxide to obtain the final compound .

Industrial Production Methods

The industrial production of sulfuric acid, monohexyl ester, sodium salt follows a similar process. The continuous reactor method is widely used due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Suzuki Coupling Reactions

Sodium 1-hexanesulfonate acts as a base in Suzuki cross-coupling reactions, facilitating bond formation between aryl halides and boronic acids. Its sulfonate group stabilizes the palladium catalyst and enhances reaction efficiency under mild conditions .

Reaction Mechanism :

-

The sulfonate group (–SO₃⁻) coordinates with the palladium catalyst, improving its solubility and reactivity.

-

The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, producing biaryl compounds .

Experimental Conditions :

-

Temperature: 80–120°C

-

Solvent: Polar aprotic (e.g., DMF or DMSO)

-

Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₄)

Ion Pairing in Chromatography

As an ion-pairing reagent in HPLC and capillary electrophoresis, sodium 1-hexanesulfonate improves the separation of basic analytes (e.g., peptides, proteins) by forming ion pairs with positively charged species .

Mechanism :

-

The sulfonate group forms electrostatic interactions with positively charged analytes, reducing their retention on reversed-phase columns .

Applications :

Hydrolysis and Stability

Sodium 1-hexanesulfonate is stable under standard conditions (room temperature, pH 5.5–7.5) but undergoes hydrolysis in strongly acidic or basic environments .

Hydrolysis Pathway :

-

In aqueous acid:

C₆H₁₃SO₃⁻Na⁺ + H₂O → C₆H₁₃SH + NaHSO₃ -

In aqueous base:

C₆H₁₃SO₃⁻Na⁺ + NaOH → C₆H₁₃S⁻Na⁺ + Na₂SO₃ .

Comparison of Key Reactions

Applications De Recherche Scientifique

Biochemical Context:

The compound is extensively utilized in the analysis of peptides and proteins. It enhances the solubility and stability of biomolecules during electrophoresis and chromatography.

Case Study: HPLC Analysis of Peptides

In a study published by Thermo Scientific, sodium 1-hexanesulfonate was employed as an ion pairing reagent to improve the resolution of peptide separations in HPLC. The results demonstrated a significant enhancement in peak resolution compared to traditional methods without ion pairing agents, indicating its effectiveness in complex biological samples .

Role in Electrophoresis

Electrophoretic Applications:

In high-performance capillary electrophoresis (HPCE), sodium 1-hexanesulfonate serves as a buffering agent that stabilizes the charge of analytes, allowing for improved separation based on size and charge.

Research Findings:

A study highlighted that using sodium 1-hexanesulfonate in HPCE resulted in better separation efficiencies for small peptides compared to other common buffers. This was attributed to its unique properties that enhance the interaction between the analytes and the capillary wall .

Environmental Applications

Environmental Monitoring:

Sodium 1-hexanesulfonate has been utilized in environmental chemistry for analyzing pollutants and contaminants due to its effectiveness in solubilizing organic compounds.

Case Study: Pollutant Analysis

Research indicated that sodium 1-hexanesulfonate improved the detection limits for various organic pollutants in water samples when used as part of a sample preparation protocol prior to HPLC analysis .

Future Prospects

The versatility of sodium 1-hexanesulfonate suggests potential future applications beyond current uses, particularly in:

- Drug Development: Enhancing solubility and bioavailability of pharmaceutical compounds.

- Nanotechnology: As a dispersing agent for nanoparticles, improving stability and functionality.

Mécanisme D'action

The mechanism of action of sulfuric acid, monohexyl ester, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to emulsify and solubilize hydrophobic substances. This action is facilitated by the hydrophobic hexyl group and the hydrophilic sulfate group, which interact with different components in the solution .

Comparaison Avec Des Composés Similaires

1-HEXYLSODIUMSULFONATE can be compared with other similar organosulfate compounds:

Sodium lauryl sulfate: Also known as sulfuric acid, monododecyl ester, sodium salt. It has a longer hydrophobic chain, which enhances its surfactant properties.

Sodium laureth sulfate: An ethoxylated version of sodium lauryl sulfate, providing milder surfactant properties and better solubility in water.

Sodium dodecylbenzenesulfonate: A sulfonate surfactant with similar applications but different chemical structure and properties.

These compounds share similar surfactant properties but differ in their hydrophobic chain length and specific applications.

Activité Biologique

1-Hexylsodiumsulfonate is an anionic surfactant that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

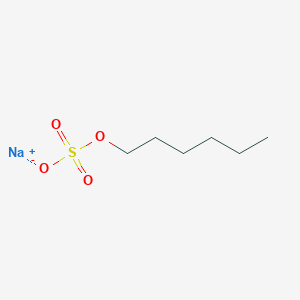

This compound is a surfactant characterized by a long hydrophobic alkyl chain (hexyl group) and a hydrophilic sulfonate group. Its chemical structure can be represented as follows:

This structure facilitates its function as a surfactant, allowing it to reduce surface tension in aqueous solutions, which is critical for its biological activity.

This compound exhibits several biological activities that can be attributed to its surfactant properties:

- Cell Membrane Interaction : The compound can interact with lipid bilayers, potentially altering membrane fluidity and permeability. This interaction may lead to enhanced drug delivery or modulation of cellular responses.

- Protein Stabilization : It has been shown to stabilize proteins in solution, which is essential for maintaining their biological activity during various biochemical processes.

- Micellization : At certain concentrations, this compound forms micelles, which can encapsulate hydrophobic compounds, enhancing their solubility and bioavailability.

Cytotoxicity and Antimicrobial Effects

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death.

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Studies

- Case Study 1 : A study conducted on glioblastoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

- Case Study 2 : An investigation into the antimicrobial effects showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. This suggests its potential use as a disinfectant or preservative in pharmaceutical formulations.

Tables of Biological Activity Data

| Biological Activity | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Cytotoxicity | Glioblastoma | 25 µM | Apoptosis via mitochondrial disruption |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Membrane disruption leading to lysis |

Applications in Drug Delivery

Due to its surfactant properties, this compound is being explored as a drug delivery agent. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, improving their solubility and therapeutic efficacy. Research indicates that formulations containing this compound can enhance the bioavailability of poorly soluble drugs when administered orally or intravenously.

Propriétés

IUPAC Name |

sodium;hexyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLUYNDHYCZGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062250 | |

| Record name | Sulfuric acid, monohexyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-98-9 | |

| Record name | Sulfuric acid, monohexyl ester, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monohexyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monohexyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.